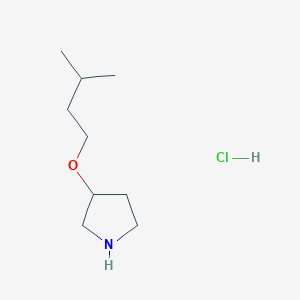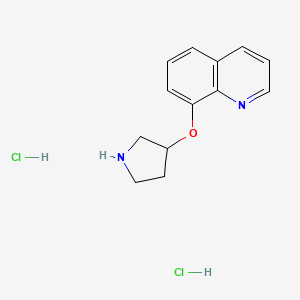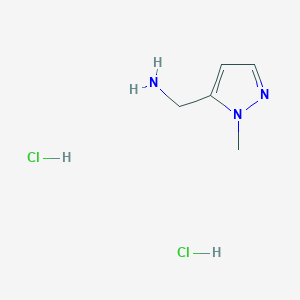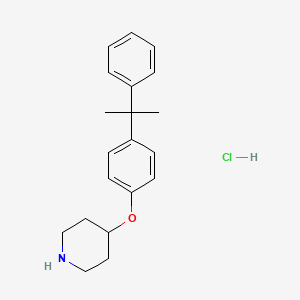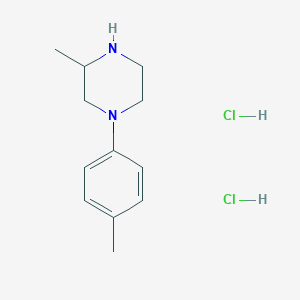
3-メチル-1-(4-メチルフェニル)ピペラジン二塩酸塩
概要
説明
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H22Cl2N2O and a molecular weight of 281.22 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research . This compound is often used in the synthesis of various chemical and pharmaceutical products due to its unique chemical properties .
科学的研究の応用
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
Mode of Action
It is known that piperazine derivatives, which this compound is a part of, often act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .
Biochemical Pathways
Given its potential action as a gaba receptor agonist, it may be involved in modulating neurotransmission in the central nervous system .
Result of Action
As a potential gaba receptor agonist, it may cause hyperpolarization of nerve endings, leading to various neurological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)piperazine: A similar compound with a slightly different structure and properties.
3-Methylphenylpiperidine hydrochloride: Another related compound used in similar applications.
Uniqueness
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity . Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial production .
特性
IUPAC Name |
3-methyl-1-(4-methylphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;/h3-6,11,13H,7-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDFAIBCQXSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


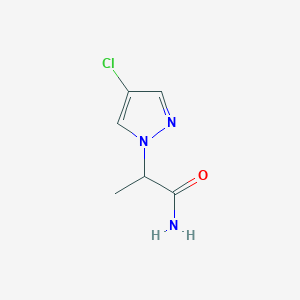
![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)
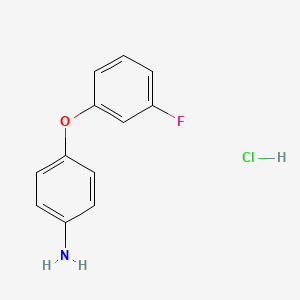
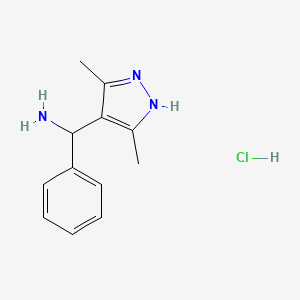


![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)
